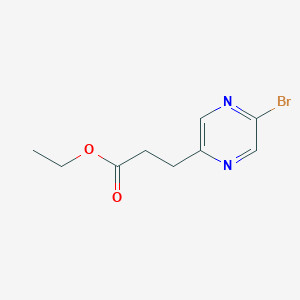

3-(5-Bromo-pyrazin-2-yl)-propionic acid ethyl ester

Description

3-(5-Bromo-pyrazin-2-yl)-propionic acid ethyl ester is a heterocyclic organic compound featuring a pyrazine ring substituted with a bromine atom at the 5-position and a propionic acid ethyl ester group at the 3-position. Pyrazine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic rings, which facilitate diverse reactivity patterns . This compound is synthesized via catalytic coupling reactions, as seen in palladium-mediated cross-coupling steps involving brominated pyrazine precursors . Its structural motifs make it a valuable intermediate for further functionalization in drug discovery pipelines.

Properties

IUPAC Name |

ethyl 3-(5-bromopyrazin-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-2-14-9(13)4-3-7-5-12-8(10)6-11-7/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGUGBOSYPHLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(5-Bromo-pyrazin-2-yl)-propionic acid ethyl ester typically involves the esterification of 2-Pyrazinepropanoic acid, 5-bromo- with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-(5-Bromo-pyrazin-2-yl)-propionic acid ethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride. Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions and strong oxidizing or reducing agents for oxidation and reduction reactions

Scientific Research Applications

3-(5-Bromo-pyrazin-2-yl)-propionic acid ethyl ester has various applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(5-Bromo-pyrazin-2-yl)-propionic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may exert its effects by inhibiting or activating specific pathways, depending on the context of its use .

Comparison with Similar Compounds

3-Bromo-2-oxo-propionic Acid Ethyl Ester

- Structure : Contains a brominated propionic acid ethyl ester backbone but lacks the pyrazine ring. Instead, it features a ketone group at the 2-position.

- Synthesis : Prepared via direct bromination of ethyl propionate derivatives under acidic conditions .

- Applications : Serves as a precursor for nucleophilic substitution reactions, enabling access to α-keto esters and heterocycles.

- Key Differences : The absence of the pyrazine ring reduces aromatic stabilization, leading to higher reactivity in alkylation and condensation reactions compared to the pyrazine-containing target compound .

Ethyl (2E)-3-(5-Bromo-2-methoxypyridin-3-yl)acrylate

- Structure : Features a pyridine ring substituted with bromine (5-position), methoxy (2-position), and an acrylate ester side chain.

- Synthesis : Achieved via Heck coupling or esterification of the corresponding acrylic acid derivative .

- Applications : Used in materials science for conjugated polymer synthesis. The acrylate group enhances π-conjugation, unlike the saturated propionate chain in the target compound.

- Key Differences : The pyridine ring is less electron-deficient than pyrazine, altering electronic properties and reactivity in cross-coupling reactions .

3-(6-Methoxy-1H-indol-3-yl)-propionic Acid Ethyl Ester

- Structure : Contains an indole ring (6-methoxy-substituted) linked to a propionic acid ethyl ester.

- Synthesis: Synthesized via indole alkylation using 3-bromo-2-hydroxyimino-propionic acid ethyl ester as a precursor .

- Applications : Investigated for kinase inhibition and β-cell regeneration in diabetes research .

- Key Differences : The indole ring introduces hydrogen-bonding capabilities and planar aromaticity, contrasting with the pyrazine's electron-deficient nature. This structural difference impacts solubility and biological target interactions .

4-(5-Bromo-3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic Acid Ethyl Ester

- Structure : Combines a pyridine ring (5-bromo, 3-CF₃) with a piperazine-carboxylic acid ethyl ester moiety.

- Synthesis : Involves Suzuki-Miyaura coupling or nucleophilic aromatic substitution on brominated pyridine precursors .

- Applications: Potential use in medicinal chemistry as a protease inhibitor or receptor modulator.

- Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine ring introduces basicity—features absent in the target compound .

3-(Acetyl-butyl-amino)-propionic Acid Ethyl Ester (Insect Repellent)

- Structure: A linear ester with an acetyl-butyl-amino substituent instead of a heterocyclic ring.

- Synthesis: Prepared via aminolysis of ethyl acrylate followed by acetylation .

- Applications : Commercial insect repellent with low mammalian toxicity.

- Key Differences : The absence of aromaticity results in lower thermal stability and distinct physicochemical properties (e.g., volatility) compared to pyrazine-based compounds .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Synthetic Efficiency: Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) dominate the synthesis of brominated pyrazine and pyridine derivatives, offering high yields (up to 93%) .

- Biological Activity : Pyrazine and indole derivatives show promise in kinase inhibition due to their planar aromatic systems, which facilitate π-π stacking with enzyme active sites .

- Material Science : Acrylate-containing esters (e.g., Ethyl (2E)-3-(5-Bromo-2-methoxypyridin-3-yl)acrylate) are preferred for optoelectronic applications due to extended conjugation .

- Stability : Trifluoromethyl and piperazine groups enhance metabolic stability in drug candidates, as seen in 4-(5-Bromo-3-CF₃-pyridin-2-yl)-piperazine derivatives .

Biological Activity

3-(5-Bromo-pyrazin-2-yl)-propionic acid ethyl ester is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazine ring substituted with a bromine atom at the 5-position and an ethyl ester functional group attached to a propionic acid moiety. The synthesis typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with ethyl bromoacetate under basic conditions, often using solvents like dimethylformamide (DMF) to facilitate the reaction.

Antimicrobial Properties

Research has indicated that compounds similar to 3-(5-Bromo-pyrazin-2-yl)-propionic acid ethyl ester exhibit significant antimicrobial activity. For instance, derivatives of pyrazine have been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazine derivatives. A notable study demonstrated that compounds with similar structures could induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The presence of the bromine atom enhances the lipophilicity of the molecule, which may improve its interaction with cellular membranes and increase bioavailability.

Neuroprotective Effects

Emerging research suggests that 3-(5-Bromo-pyrazin-2-yl)-propionic acid ethyl ester may possess neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activity of 3-(5-Bromo-pyrazin-2-yl)-propionic acid ethyl ester is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : It could interact with neurotransmitter receptors or other cellular targets, modulating signaling pathways.

- Oxidative Stress Reduction : By scavenging free radicals, it may protect cells from oxidative damage.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | A study published in Journal of Medicinal Chemistry reported that pyrazine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL. |

| Cancer Cell Apoptosis | Research highlighted in Cancer Research indicated that a similar compound induced apoptosis in breast cancer cells through a mitochondrial pathway, increasing caspase-3 activity significantly. |

| Neuroprotection | A study in Neuroscience Letters demonstrated that treatment with pyrazine derivatives reduced neuronal cell death in models of oxidative stress by up to 50%. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.